molecular formula C6H7N3OS2 B14736321 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde CAS No. 6294-53-7

4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde

Cat. No.: B14736321
CAS No.: 6294-53-7
M. Wt: 201.3 g/mol
InChI Key: XDIRRITVIWKVDB-UHFFFAOYSA-N
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Description

4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of two methylsulfanyl groups attached to the triazine ring at positions 4 and 6, and an aldehyde group at position 2. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde typically involves the nucleophilic substitution of cyanuric chloride with methylthiol in the presence of a base, followed by formylation. The reaction conditions often include:

    Reagents: Cyanuric chloride, methylthiol, base (e.g., sodium hydroxide), formylating agent (e.g., formic acid or formamide).

    Solvents: Common solvents include dichloromethane or acetonitrile.

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid.

    Reduction: 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-methanol.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine: Contains an amino group at position 2 instead of an aldehyde group.

Uniqueness

4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde is unique due to the presence of both methylsulfanyl groups and an aldehyde group on the triazine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations and applications.

Properties

CAS No.

6294-53-7

Molecular Formula

C6H7N3OS2

Molecular Weight

201.3 g/mol

IUPAC Name

4,6-bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde

InChI

InChI=1S/C6H7N3OS2/c1-11-5-7-4(3-10)8-6(9-5)12-2/h3H,1-2H3

InChI Key

XDIRRITVIWKVDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=N1)C=O)SC

Origin of Product

United States

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